Orthogonal Boc/Fmoc Dual Protection Versus Mono-Protected Fmoc-4-Amino-D-Phenylalanine
Boc-D-Phe(4-NHFmoc)-OH provides two orthogonally protected amine handles, whereas the mono-protected analog Fmoc-4-amino-D-phenylalanine (CAS 324017-21-2) lacks Nα protection entirely . The target compound requires sequential deprotection—piperidine-mediated Fmoc removal for side-chain functionalization followed by TFA-mediated Boc removal for Nα exposure—enabling site-specific sequential modifications . In contrast, the mono-protected analog offers only one protected amine site (side-chain Fmoc) with a free α-amino group, rendering it unsuitable for peptide chain extension where α-amino protection is mandatory .
| Evidence Dimension | Number of orthogonally protected amine groups |
|---|---|
| Target Compound Data | 2 (Nα-Boc, side-chain para-NHFmoc) |
| Comparator Or Baseline | Fmoc-4-amino-D-phenylalanine: 1 (side-chain Fmoc only; free α-NH₂) |
| Quantified Difference | +1 protected amine site; orthogonal deprotection capability (Fmoc: 20% piperidine in DMF; Boc: TFA) |
| Conditions | Structural analysis; SPPS deprotection standard conditions |
Why This Matters
Procurement of the mono-protected analog precludes standard SPPS chain elongation workflows and downstream orthogonal modifications, directly impacting synthetic feasibility.
